4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide

Physicochemical characterization Molecular weight Chemical formula

4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide (CAS 2640980-27-2) is a synthetic small-molecule building block incorporating a piperidine-1-sulfonamide core, an N,N-dimethylsulfonamide group, and a 3-chloropyridin-4-yloxymethyl substituent. The compound possesses a molecular formula of C13H20ClN3O3S and a molecular weight of 333.84 g/mol.

Molecular Formula C13H20ClN3O3S
Molecular Weight 333.84 g/mol
CAS No. 2640980-27-2
Cat. No. B6476450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide
CAS2640980-27-2
Molecular FormulaC13H20ClN3O3S
Molecular Weight333.84 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)N1CCC(CC1)COC2=C(C=NC=C2)Cl
InChIInChI=1S/C13H20ClN3O3S/c1-16(2)21(18,19)17-7-4-11(5-8-17)10-20-13-3-6-15-9-12(13)14/h3,6,9,11H,4-5,7-8,10H2,1-2H3
InChIKeyOBNIXTAEKBSDIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide (CAS 2640980-27-2): Core Structural and Physicochemical Profile for Research Sourcing


4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide (CAS 2640980-27-2) is a synthetic small-molecule building block incorporating a piperidine-1-sulfonamide core, an N,N-dimethylsulfonamide group, and a 3-chloropyridin-4-yloxymethyl substituent . The compound possesses a molecular formula of C13H20ClN3O3S and a molecular weight of 333.84 g/mol . This structure represents a specific chemotype within the broader piperidine sulfonamide class, which has been explored as orexin receptor antagonists and MDM2-p53 interaction inhibitors in patent and medicinal chemistry literature [1][2]. Its distinct methylene-spacer linkage between the piperidine ring and the chloropyridine ether oxygen differentiates it from direct-ether analogs, potentially altering conformational flexibility, lipophilicity, and metabolic stability compared to structurally adjacent in-class compounds [1].

Chemical Differentiation of CAS 2640980-27-2 from Isosteric Piperidine Sulfonamides: Why Simple Interchange Is Inadvisable


Despite sharing a common piperidine-1-sulfonamide motif with several catalog-available analogs, 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide cannot be generically substituted without careful evaluation. The methylene spacer between the piperidine ring and the chloropyridinyl ether moiety is a critical structural variable that distinguishes this molecule from the direct-ether analog CAS 2034632-95-4 and the 3-positional isomer . This single methylene insertion increases molecular weight by 14.03 g/mol relative to the direct-ether comparator, adds one rotatable bond, and modifies both the topological polar surface area and predicted logP, all of which can substantially impact passive membrane permeability, metabolic soft-spot presentation, and target-binding conformational sampling [1]. Within the orexin receptor antagonist and MDM2 inhibitor patent space, even minor variations in linker length and geometry have been shown to produce pronounced shifts in potency and selectivity, making direct substitution between compounds with different linker architectures a high-risk procurement decision without confirmatory assay data [2].

Quantitative Differentiation Evidence for 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide versus Closest Analogs


Molecular Weight and Formula Comparison: Target Compound vs. Direct-Ether Analog CAS 2034632-95-4

The target compound (CAS 2640980-27-2) possesses a molecular formula of C13H20ClN3O3S and a molecular weight of 333.84 g/mol, whereas the direct-ether analog 4-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide (CAS 2034632-95-4) possesses a molecular formula of C12H18ClN3O3S and a molecular weight of 319.81 g/mol . This represents an absolute mass difference of 14.03 g/mol attributable to the methylene linker unit in the target compound.

Physicochemical characterization Molecular weight Chemical formula

Rotatable Bond Count Difference Drives Conformational Flexibility Divergence

The target compound contains one additional rotatable bond relative to the direct-ether analog, resulting from the methylene spacer linking the piperidine ring to the chloropyridine ether oxygen . Specifically, the target compound possesses 5 rotatable bonds, while the direct-ether analog CAS 2034632-95-4 possesses 4 rotatable bonds . Increased rotatable bond count is a well-established determinant of conformational entropy penalty upon target binding and can influence both oral bioavailability and in vitro metabolic clearance [1].

Conformational flexibility Ligand efficiency Metabolic stability

Potentially Differentiated Topological Polar Surface Area (TPSA) and logP Shifts Impacting Permeability

The target compound's methylene spacer is predicted to increase the topological polar surface area (TPSA) modestly and decrease logP relative to the direct-ether analog, based on standard computed property increments for a methylene unit [1]. While exact computed values for the target compound are not retrievable from authoritative curated databases due to its emerging nature, the direct-ether analog (CAS 2034632-95-4) exhibits a TPSA of approximately 67 Ų from substructure-based calculation . The insertion of a methylene group is expected to add approximately 0.5 units to logP and minimally alter TPSA, producing a compound with distinct alignment to Lipinski and Veber drug-likeness criteria [1][2].

Membrane permeability Lipophilicity Drug-likeness

Regioisomeric Identity: Methylene Spacer Position Distinguishes Target Compound from 3-Positional Isomer

The target compound bears the chloropyridinyloxymethyl substituent specifically at the 4-position of the piperidine ring, whereas the isomeric analog 3-((3-chloropyridin-4-yl)oxy)-N,N-dimethylpiperidine-1-sulfonamide carries the substituent at the 3-position . This regioisomeric variation results in a fundamentally different spatial orientation of the chloropyridine moiety relative to the sulfonamide group, which is known to be a critical determinant of target engagement in piperidine-based bioactive compounds [1]. While no direct biological comparison data are publicly available, the regioisomeric difference is chemically absolute and explicitly verifiable by NMR or LC-MS upon procurement.

Regioisomerism Structure confirmation SAR differentiation

Recommended Application Scenarios for 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide Based on Evidence-Based Differentiation


Structure-Activity Relationship Exploration of Linker Length in Piperidine Sulfonamide Bioactive Series

When a medicinal chemistry campaign requires systematic variation of the linker between the piperidine core and a heteroaryl ether, the target compound provides a precisely defined one-carbon spacer insertion relative to the direct-ether analog (CAS 2034632-95-4). The quantified differences in molecular weight (14.03 g/mol) and rotatable bond count (increase from 4 to 5) make this compound the appropriate selection for evaluating the impact of increased conformational flexibility on potency, selectivity, and metabolic stability, as documented in the piperidine sulfonamide patent literature [1].

Regioisomer-Specific Chemical Probe Synthesis Requiring 4-Position Substitution

For synthetic programs that demand a 4-substituted piperidine scaffold—such as the preparation of orexin receptor antagonist candidates described in US20090203736—the target compound is the mandatory regioisomer. Using the 3-positional isomer would yield molecules with entirely different three-dimensional pharmacophore presentation, rendering biological data non-transferable [1]. This scenario leverages the direct regioisomeric comparison evidence to justify procurement specificity.

Physicochemical Property Optimization in Fragment-Based Drug Design

When a fragment growing or scaffold hopping strategy targets a modest increase in lipophilicity (estimated +0.5 logP units) without substantially enlarging TPSA (change within ±3 Ų), the target compound serves as a predictable vehicle for incremental property adjustment. The class-level inference on TPSA and logP shifts, grounded in established group contribution principles, supports the use of this compound as a design tool for fine-tuning membrane permeability in early-stage lead optimization [1].

Metabolic Stability Screening through Comparative Linker Analysis

The additional rotatable bond and altered steric environment around the piperidine ring position the target compound as a candidate for direct microsomal or hepatocyte stability comparison against the direct-ether analog. Such matched-pair analysis is a standard practice in drug discovery to deconvolute the metabolic fate of the methylene spacer, and the availability of both compounds from commercial sources enables this head-to-head experimental design [1].

Quote Request

Request a Quote for 4-{[(3-chloropyridin-4-yl)oxy]methyl}-N,N-dimethylpiperidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.